molecular formula C12H16N2O4 B8063370 (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Cat. No.: B8063370
M. Wt: 252.27 g/mol
InChI Key: NXZYGUGYCBEXAB-JTQLQIEISA-N
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Description

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a chiral compound often used in the synthesis of peptides and other complex organic molecules. The compound features a carbobenzoxy (Cbz) protecting group, which is commonly used to protect amino groups during chemical synthesis. This compound is particularly valuable in the field of medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the carbobenzoxy (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Esterification: The carboxylic acid group of the protected amino acid is then esterified to form the methyl ester. This is commonly done using methanol and a strong acid catalyst like sulfuric acid.

    Chiral Resolution: If the starting material is not already chiral, a chiral resolution step may be necessary to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Esterification: Large quantities of the amino acid are protected and esterified using automated reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Hydrogen gas and Pd/C catalyst are used under mild conditions.

    Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.

Major Products

    Hydrolysis: Produces (S)-2-Amino-3-Cbz-amino-propionic acid.

    Deprotection: Yields (S)-2-Amino-3-amino-propionic acid methyl ester.

    Coupling Reactions: Forms dipeptides or longer peptide chains depending on the reactants used.

Scientific Research Applications

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Bioconjugation: For the attachment of biomolecules to surfaces or other molecules.

    Chemical Biology: To study protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester depends on its use. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Cbz group protects the amino group during synthesis and can be removed when necessary to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-Boc-amino-propionic acid methyl ester: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.

    (S)-2-Amino-3-Fmoc-amino-propionic acid methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

    Cbz Group: The Cbz group is stable under acidic conditions but can be removed under mild hydrogenation conditions, making it versatile for various synthetic applications.

    Chirality: The (S)-enantiomer is often preferred in biological applications due to its specific interactions with biological molecules.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYGUGYCBEXAB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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